molecular formula C10H8ClNO B8606682 5-(3-Chlorophenyl)-2-methyloxazole

5-(3-Chlorophenyl)-2-methyloxazole

Cat. No. B8606682
M. Wt: 193.63 g/mol
InChI Key: KAAOUNHODGZJQC-UHFFFAOYSA-N
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Patent
US07456200B2

Procedure details

To a solution of Tl(OAc)3 (4.2 g, 11.1 mmol) in acetonitrile (80 ml), trifluoromethanesulfuric acid (5 g, 33.3 mmol) was added dropwise at room temperature and stirred for 15 min. The reaction mixture was then heated to 80° C. and 1-(3-chloro-phenyl)-ethanone (1.14 g, 7.4 mmol) in acetonitrile (40 ml) was added. After one h, the reaction was quenched with dichloromethane and saturated sodium bicarbonate. The organic layer was dried, purified by column chromatography with 5˜19% ethyl acetate in hexanes to give 1.2 (83.9%) g of 5-(3-chloro-phenyl)-2-methyl-oxazole as yellow oil. 1H-NMR(CDCl3) d(ppm): 7.60 (s, 1H), 7.48 (d, 1H), 7.29 (m, 2H), 7.23 (s, 1H) and 2.34 (s, 3H). Step 2: 2-Bromomethyl-5-(3-chloro-phenyl)-oxazole: 5-(3-chloro-phenyl)-2-methyl-oxazole (580 mg, 3 mmol) was mixed with NBS (531 mg, 3 mmol) and BPOA (36.3 mg, 0.15 mmol) in CCl4 at room temperature. The reaction mixture was heated at 75° C. for 2 h and then quenched with water and dichloromethane. The organic layer was dried, concentrated, purified by column chromatography with 2˜5% ethyl acetate in hexanes to give 562 mg (68.3%) of 2-bromomethyl-5-(3-chloro-phenyl)-oxazole as yellow oil. 1H-NMR(CDCl3) d(ppm): 7.67 (s, 1H), 7.54 (d, 1H), 7.35(m, 3H) and 4.56 (s, 2H).
[Compound]
Name
Tl(OAc)3
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
83.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:11](#[N:13])[CH3:12]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:10][C:11]([CH3:12])=[N:13][CH:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Tl(OAc)3
Quantity
4.2 g
Type
reactant
Smiles
Name
acid
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(C)=O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After one h, the reaction was quenched with dichloromethane and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography with 5˜19% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.9%
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CN=C(O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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